2-(Cyclohexylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(Cyclohexylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a cyclohexylsulfanyl group and two 4-methoxyphenyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Cyclohexylsulfanyl Group: This step involves the nucleophilic substitution reaction where a cyclohexylthiol reacts with a suitable leaving group on the imidazole ring.
Attachment of 4-Methoxyphenyl Groups: This can be done through electrophilic aromatic substitution reactions using 4-methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its imidazole ring and substituents. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylsulfanyl)-N-(4-methoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of an imidazole ring.
Dimethoxytrityl (DMT) compounds: These compounds also contain bis(4-methoxyphenyl) groups but are used primarily as protecting groups in organic synthesis.
Uniqueness
2-(Cyclohexylsulfanyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the combination of its imidazole ring with cyclohexylsulfanyl and 4-methoxyphenyl groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
88264-12-4 |
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Molecular Formula |
C23H26N2O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H26N2O2S/c1-26-18-12-8-16(9-13-18)21-22(17-10-14-19(27-2)15-11-17)25-23(24-21)28-20-6-4-3-5-7-20/h8-15,20H,3-7H2,1-2H3,(H,24,25) |
InChI Key |
AQPIERAELQVNTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)SC3CCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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